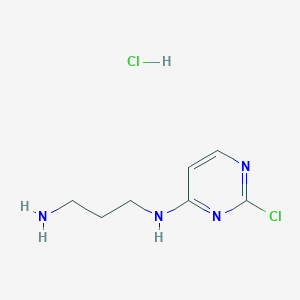![molecular formula C15H14N2O2S B2382497 (E)-6-(Styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin CAS No. 2321335-06-0](/img/structure/B2382497.png)
(E)-6-(Styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a synthetic organic compound characterized by its unique structural framework This compound features a styrylsulfonyl group attached to a dihydropyrrolopyridine core, which imparts distinct chemical and physical properties
Wissenschaftliche Forschungsanwendungen
(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach begins with the preparation of the dihydropyrrolopyridine core, followed by the introduction of the styrylsulfonyl group. Key steps may include:
Formation of the dihydropyrrolopyridine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the styrylsulfonyl group: This step often involves the reaction of the dihydropyrrolopyridine intermediate with a styrylsulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial-scale production of (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the styrylsulfonyl moiety.
Vergleich Mit ähnlichen Verbindungen
Allylamine: An organic compound with a similar amine functional group but a different structural framework.
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Used in the synthesis of aryl/heteroaryl derivatives.
Uniqueness: (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific combination of a styrylsulfonyl group and a dihydropyrrolopyridine core
Eigenschaften
IUPAC Name |
6-[(E)-2-phenylethenyl]sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-20(19,10-8-13-5-2-1-3-6-13)17-11-14-7-4-9-16-15(14)12-17/h1-10H,11-12H2/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYONVYXYXKXKSO-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C=CC3=CC=CC=C3)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(CN1S(=O)(=O)/C=C/C3=CC=CC=C3)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)
![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)
![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)
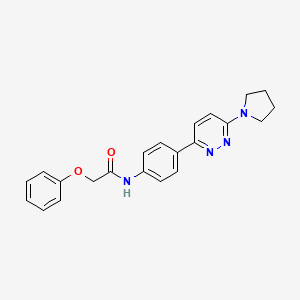
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)
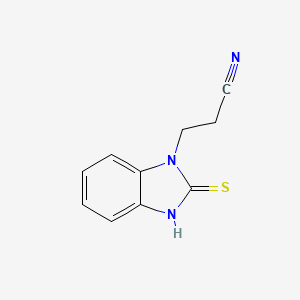
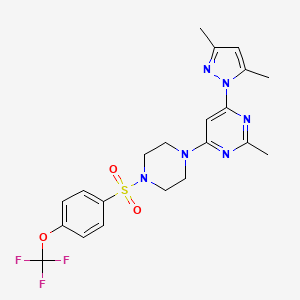
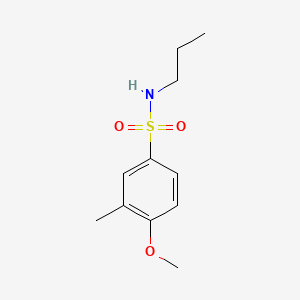
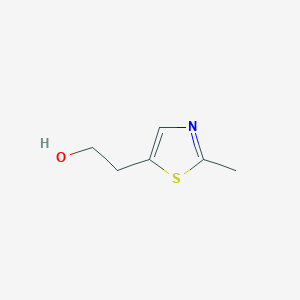
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)
